molecular formula C13H8F3NO3 B12611875 1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene CAS No. 917246-14-1

1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene

Cat. No.: B12611875
CAS No.: 917246-14-1
M. Wt: 283.20 g/mol
InChI Key: WWOMISSDGZCZJN-UHFFFAOYSA-N
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Description

1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenoxybenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene typically involves the nitration of 2-[4-(trifluoromethyl)phenoxy]benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and improved safety compared to batch processes. Continuous flow nitration allows for precise control of temperature, reactant concentrations, and reaction time, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 1-Amino-2-[4-(trifluoromethyl)phenoxy]benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

917246-14-1

Molecular Formula

C13H8F3NO3

Molecular Weight

283.20 g/mol

IUPAC Name

1-nitro-2-[4-(trifluoromethyl)phenoxy]benzene

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)17(18)19/h1-8H

InChI Key

WWOMISSDGZCZJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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